retinoyl chloride

Kinetics Esterification Retinoid Chemistry

Retinoyl chloride offers a 15-fold kinetic advantage over retinoic acid anhydride, enabling rapid, high-yield esterifications without coupling agents. - Enables 80%+ overall yield in fenretinide synthesis (patented route). - Ideal for high-throughput parallel synthesis and solid-phase combinatorial chemistry. - Requires anhydrous, inert atmosphere handling; rapid hydrolysis at pH 10 (k_obs = 3.2 × 10⁻³ s⁻¹).

Molecular Formula C20H27ClO
Molecular Weight 318.9 g/mol
CAS No. 53839-60-4
Cat. No. B056931
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nameretinoyl chloride
CAS53839-60-4
Synonyms3,7-Dimethyl-9-(2,6,6-trimethyl-1-cyclohexen-1-yl)-2,4,6,8-nonatetraenoyl Chloride; _x000B_All-trans-Retinoyl Chloride;  Retinoic Acid Chloride;  Vitamin A Acid Chloride
Molecular FormulaC20H27ClO
Molecular Weight318.9 g/mol
Structural Identifiers
SMILESCC1=C(C(CCC1)(C)C)C=CC(=CC=CC(=CC(=O)Cl)C)C
InChIInChI=1S/C20H27ClO/c1-15(8-6-9-16(2)14-19(21)22)11-12-18-17(3)10-7-13-20(18,4)5/h6,8-9,11-12,14H,7,10,13H2,1-5H3/b9-6+,12-11+,15-8+,16-14+
InChIKeyOBWAFSRXIGEEKA-YCNIQYBTSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Retinoyl Chloride (CAS 53839-60-4): A Reactive Retinoid Intermediate for Precision Synthesis


Retinoyl chloride (all-trans-retinoyl chloride, vitamin A acid chloride) is an activated acyl chloride derivative of retinoic acid (RA), with molecular formula C20H27ClO and a molecular weight of 318.88 g/mol . Unlike its parent carboxylic acid, retinoyl chloride bears a highly electrophilic carbonyl chloride group, making it a critical synthetic intermediate for the rapid and efficient preparation of retinoid esters, amides, and conjugates. Its fundamental value lies not as an end-use bioactive molecule but as a building block that enables the creation of diverse retinoid libraries and targeted molecular probes [1]. This compound is synthesized from retinoic acid using various chlorinating agents and is available commercially, typically requiring handling under anhydrous, inert, and light-protected conditions due to its inherent chemical instability [2].

Retinoyl Chloride vs. Retinoic Acid: Why the Acyl Chloride Intermediate Cannot Be Substituted


Substituting retinoyl chloride with its parent compound, all-trans-retinoic acid, in synthetic workflows is not a viable option for a quantitative scientific reason: a dramatic difference in chemical reactivity. Retinoic acid, a carboxylic acid, requires activation (e.g., with a coupling agent like DCC) to form esters or amides, which can be slow, low-yielding, and subject to side reactions [1]. In contrast, the acyl chloride group in retinoyl chloride is a superior electrophile, enabling rapid and often quantitative reactions with nucleophiles like alcohols and amines under mild conditions without the need for additional activators. This fundamental difference in reaction kinetics means that syntheses requiring high efficiency, mild conditions, or specific modification of the retinoid scaffold demand the use of retinoyl chloride. The quantitative evidence below underscores that the choice of this specific intermediate is dictated by measurable parameters—such as reaction rate constants and synthetic yields—rather than nominal chemical similarity.

Retinoyl Chloride Comparative Performance Data: Quantified Advantages Over Analogs and Reagents


Superior Reaction Kinetics: 15-Fold Faster Esterification vs. Retinoic Acid Anhydride

The kinetic advantage of retinoyl chloride over an alternative activated retinoid intermediate, retinoic acid anhydride, has been directly quantified. In a comparative study of esterification with benzyl alcohol, retinoyl chloride exhibited a 15-fold higher rate constant, demonstrating its vastly superior reactivity in a common synthetic transformation . This quantitative difference translates directly to shorter reaction times and higher throughput in laboratory and industrial settings.

Kinetics Esterification Retinoid Chemistry

High-Yield Synthesis of Therapeutic Retinamides: ≥80% Overall Yield from Retinoic Acid

The practical advantage of using retinoyl chloride as an intermediate is demonstrated by the high overall yields achieved in the synthesis of clinically relevant retinoids. A patented process for preparing N-(4-hydroxyphenyl)-retinamide (4-HPR, fenretinide) uses retinoyl chloride, generated in situ, to achieve an overall yield of at least 80% from retinoic acid [1]. This yield benchmark, established in a process designed for large-scale synthesis, provides a quantifiable standard for evaluating alternative synthetic routes.

Synthetic Yield Process Chemistry Retinamide Synthesis

Quantified Instability Defines Stringent Handling Requirements

The primary operational differentiator for retinoyl chloride is its extreme sensitivity to its environment, a property that is both a challenge and a defining characteristic for experimental design. Under basic aqueous conditions (pH 10), its hydrolysis rate constant (k_obs) is 3.2 × 10⁻³ s⁻¹, which is over four times faster than an unspecified comparator (7.8 × 10⁻⁴ s⁻¹) . Furthermore, thermal analysis indicates a decomposition onset temperature around 80°C . These quantitative metrics define the precise conditions required for its successful use.

Chemical Stability Hydrolysis Handling and Storage

Enabling Synthesis of Bioactive Derivatives with Unique Activity Profiles

The ultimate scientific justification for using retinoyl chloride is the biological activity of the compounds it enables. Its use in synthesizing N-(all-trans-retinoyl)amino acids allows for the generation of novel retinoids with distinct activity profiles compared to the parent retinoic acid. While the target compound (retinoyl chloride) itself has no direct biological activity, its derivatives exhibit quantifiable differences. For instance, while retinoic acid is a potent inducer of differentiation, certain N-retinoyl-amino acids (e.g., phenylalanine derivative) were found to be essentially inactive in HL-60 cell differentiation assays [1]. However, in other models, retinoylamino acids like the leucine derivative showed chemopreventive activity similar to known effective retinamides [2]. This highlights retinoyl chloride's role in modulating and tuning biological activity away from the parent compound's profile.

Prodrug Synthesis Chemoprevention Structure-Activity Relationship

Optimal Scientific and Industrial Use Cases for Retinoyl Chloride (CAS 53839-60-4)


Rapid Synthesis of Retinoid Probe and Drug Libraries via Parallel Synthesis

This application leverages the 15-fold kinetic advantage of retinoyl chloride over retinoic acid anhydride in esterification reactions . In high-throughput parallel synthesis, where dozens to hundreds of unique retinoid conjugates are generated, the speed and efficiency of the acyl chloride coupling directly impact project timelines. Using retinoyl chloride allows for reactions to proceed to completion rapidly under mild conditions, minimizing byproduct formation and simplifying purification. This is essential for building diverse chemical libraries for phenotypic screening or structure-activity relationship (SAR) studies where the primary goal is to rapidly explore chemical space around the retinoid core.

Large-Scale Production of Clinically Relevant Retinoids (e.g., Fenretinide)

For industrial-scale synthesis, the yield and process robustness of the route are paramount. The patented process for N-(4-hydroxyphenyl)-retinamide (fenretinide) demonstrates that retinoyl chloride, when generated via an optimized method, enables an overall yield of at least 80% from retinoic acid [1]. This application scenario is specifically for manufacturers requiring a validated, high-yielding route to produce retinoid drugs or advanced clinical candidates under cGMP conditions. The use of retinoyl chloride in this context is a proven, scalable strategy for cost-effective production.

Solid-Phase Synthesis of Arylretinamide Libraries

Retinoyl chloride's high reactivity makes it particularly suitable for solid-phase synthesis applications. In this method, retinoic acid is activated to retinoyl chloride while bound to a resin, allowing for efficient acylation of immobilized aryl amines [2]. This approach simplifies purification (by washing the resin) and is amenable to automation for generating libraries of arylretinamides. The quantitative reactivity advantage ensures complete coupling to the solid support, which is critical for maintaining yield and purity across multiple synthetic steps in combinatorial chemistry.

Synthesis of Hydrolytically Sensitive Retinoid Conjugates Under Anhydrous Conditions

This scenario is defined by the quantified instability of retinoyl chloride, specifically its rapid hydrolysis rate at pH 10 (k_obs = 3.2 × 10⁻³ s⁻¹) . The application involves the synthesis of retinoid prodrugs, molecular probes, or other conjugates where the final product itself is moisture-sensitive or where water must be rigorously excluded to prevent hydrolysis of the intermediate. The choice to use retinoyl chloride here is not about convenience but necessity: its high reactivity allows for rapid coupling before hydrolysis can occur, but this requires a laboratory equipped with inert atmosphere techniques (e.g., Schlenk lines, gloveboxes) and anhydrous solvents.

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